molecular formula C21H24N6O4 B2924258 methyl 4-({2-[7-(1-azepanyl)-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl]acetyl}amino)benzoate CAS No. 1251558-47-0

methyl 4-({2-[7-(1-azepanyl)-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl]acetyl}amino)benzoate

Cat. No. B2924258
CAS RN: 1251558-47-0
M. Wt: 424.461
InChI Key: SDERFCWWYWSJMP-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a methyl group, an azepanyl group (a seven-membered ring containing nitrogen), a triazolopyrimidinone group (a fused ring system containing nitrogen), and a benzoate group .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple ring systems and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be complex and depend on the specific conditions and reagents used. For example, compounds with a triazolopyrimidinone group can undergo various reactions, including oxidative functionalization .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, compounds with a triazolopyrimidinone group typically have a solid form and a molecular weight around 149.15 .

Scientific Research Applications

Anticancer Activity

Compounds with a 1,2,4-triazolo[4,3-a]pyrimidine core have been found to exhibit anticancer activity . They can interact with various cancer cell lines and inhibit their growth. The exact mechanism of action can vary depending on the specific compound and the type of cancer cell line.

Antimicrobial Activity

These compounds also have potential as antimicrobial agents . They can inhibit the growth of various bacteria and fungi, making them potentially useful in the treatment of infectious diseases.

Analgesic and Anti-inflammatory Activity

1,2,4-Triazolo[4,3-a]pyrimidines have been found to have analgesic and anti-inflammatory properties . This makes them potentially useful in the treatment of conditions involving pain and inflammation.

Antioxidant Activity

These compounds can act as antioxidants , helping to protect cells from damage caused by free radicals. This could potentially have applications in the treatment of diseases associated with oxidative stress.

Antiviral Activity

1,2,4-Triazolo[4,3-a]pyrimidines have been found to have antiviral properties . They can inhibit the replication of various viruses, making them potentially useful in the treatment of viral infections.

Enzyme Inhibition

These compounds can act as enzyme inhibitors , potentially making them useful in the treatment of diseases associated with overactive or malfunctioning enzymes. For example, they have been found to inhibit carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase .

Antitubercular Agents

1,2,4-Triazolo[4,3-a]pyrimidines have been found to have antitubercular activity , potentially making them useful in the treatment of tuberculosis.

Drug Design and Discovery

The structure–activity relationship of biologically important 1,2,4-triazolo[4,3-a]pyrimidines have profound importance in drug design, discovery, and development . In silico pharmacokinetic and molecular modeling studies have also been summarized .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and use. For example, compounds with a triazolopyrimidinone group can be classified as Acute Tox. 4 Oral according to the GHS classification .

properties

IUPAC Name

methyl 4-[[2-[7-(azepan-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O4/c1-31-19(29)15-6-8-16(9-7-15)22-18(28)14-27-21(30)26-13-10-17(23-20(26)24-27)25-11-4-2-3-5-12-25/h6-10,13H,2-5,11-12,14H2,1H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDERFCWWYWSJMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=CC(=NC3=N2)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-{2-[7-(azepan-1-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl]acetamido}benzoate

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